5-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a sulfonamide group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated thiophene with a sulfonamide precursor, often under basic conditions.
Furan Ring Formation: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a diketone or a diol, in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the furan-thiophene intermediate with the hydroxyethyl group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under the influence of reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Oxidized derivatives of the thiophene and furan rings.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the sulfonamide group, which is known for its antibacterial and anti-inflammatory activities. Research into its biological activity could lead to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as drugs targeting specific enzymes or receptors. The combination of the thiophene and furan rings may provide unique interactions with biological targets, enhancing the compound’s efficacy and selectivity.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its structure may allow for the creation of polymers or other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}thiophene-2-sulfonamide would depend on its specific application. In a biological context, the sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The thiophene and furan rings could interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
5-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}thiophene-2-sulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}thiophene-2-sulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
The uniqueness of 5-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}thiophene-2-sulfonamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both thiophene and furan rings, along with the sulfonamide group, provides a versatile platform for the development of new compounds with diverse properties.
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S3/c15-13-5-6-14(22-13)23(18,19)16-8-9(17)10-3-4-11(20-10)12-2-1-7-21-12/h1-7,9,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABLKCBHOBMWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C(CNS(=O)(=O)C3=CC=C(S3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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